N-phenyl-2,3-dihydro-1H-inden-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-phenyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-8-14(9-3-1)16-15-10-12-6-4-5-7-13(12)11-15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHCDLCLNXADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186889 | |
| Record name | N-Phenylindan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33237-72-8 | |
| Record name | 2,3-Dihydro-N-phenyl-1H-inden-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33237-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylindan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylindan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylindan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLINDAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0R810A172 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine can be achieved through several methods. One common approach involves the reaction of indanone with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indane or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is often used for reduction.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while substitution reactions can produce various substituted indanes .
Scientific Research Applications
N-phenyl-2,3-dihydro-1H-inden-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-phenyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional diversity of 2,3-dihydro-1H-inden-2-amine derivatives arises from modifications to the amino group or indane core. Below is a detailed comparison with analogous compounds:
Structural Analogues with Amino Group Modifications
Key Observations :
- Substituent Effects : Bulky, lipophilic groups (e.g., adamantyl, cycloheptyl) enhance potency at metabotropic glutamate receptors (mGlu1/5) but reduce selectivity .
- Psychoactivity: NM-2-AI and MMAI (5-methoxy-6-methyl derivative) exhibit stimulant and entactogen-like effects via monoamine transporter interactions, unlike the parent N-phenyl compound, which lacks reported psychoactivity .
Indane Core-Modified Analogues
Key Observations :
- Antimalarial Activity : The methylsulfonyl derivative demonstrates submicromolar inhibition of P. falciparum dihydroorotate dehydrogenase, highlighting the role of electron-withdrawing groups in enzyme targeting .
- Receptor Selectivity : DL5016’s indenamine-imidazo[1,2-a]pyridine hybrid structure improves CAR selectivity over CITCO, a benchmark CAR agonist .
Quantitative Comparison of Pharmacological Data
Key Trends :
- Lipophilicity and Potency : Larger substituents (e.g., adamantyl) enhance mGlu1 receptor affinity but reduce CNS penetration due to increased molecular weight .
- Enantiomer Effects : Chiral resolution of indenamine derivatives (e.g., triazolopyrimidines) reveals enantiomer-specific activity, with Enantiomer-I showing superior antimalarial efficacy .
Biological Activity
N-phenyl-2,3-dihydro-1H-inden-2-amine is an organic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H15N. It features a phenyl group attached to the nitrogen atom of the indane structure, which contributes to its unique chemical properties and biological activities. The compound is structurally related to several other biologically active compounds, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various biological targets:
1. Anticancer Activity:
Research indicates that this compound exhibits promising anticancer properties. It is believed to inhibit cancer cell proliferation by interfering with critical cellular processes, such as DNA synthesis and cell cycle progression. The compound's mechanism may involve the inhibition of specific enzymes associated with cancer cell growth.
2. Antimicrobial Properties:
Studies suggest that this compound possesses antimicrobial activity against a range of pathogens. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
3. Pharmacokinetics:
The pharmacokinetic profile of this compound is still under investigation. However, it is expected to exhibit moderate absorption and distribution characteristics based on its chemical structure.
Case Studies
A review of recent literature reveals several studies highlighting the biological activity of this compound:
-
Anticancer Activity:
- A study demonstrated that derivatives of N-phenyl-2,3-dihydro-1H-inden-2-amines showed significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure exhibited IC50 values in the low micromolar range against A549 (lung cancer) and BEL7402 (liver cancer) cell lines .
- Antimicrobial Effects:
Table 1: Biological Activities of N-phenyldihydroindene Derivatives
Q & A
Q. What are the common synthetic routes for N-phenyl-2,3-dihydro-1H-inden-2-amine, and what are their respective yields?
Methodological Answer: A primary synthesis route involves reductive amination of 2-indanone with aniline, yielding the target compound at ~87% efficiency under optimized conditions. Alternative routes include nucleophilic substitution or catalytic hydrogenation, though these may require rigorous purification due to byproduct formation. Reaction parameters (e.g., solvent polarity, temperature) significantly influence enantiomeric purity, necessitating chiral chromatography or asymmetric catalysis for resolution .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : - and -NMR are critical for confirming regiochemistry and detecting diastereomers. For example, the indane ring protons exhibit distinct splitting patterns (δ 2.8–3.2 ppm for CH groups) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. The compound’s bicyclic framework and phenyl substitution pattern can be resolved at 0.8–1.0 Å resolution, with hydrogen bonding interactions often stabilizing the crystal lattice .
Q. What are the primary pharmacological targets or applications of this compound?
Methodological Answer: The indaneamine scaffold is explored as a neuromodulator due to structural similarity to psychoactive amines. Derivatives act as positive allosteric modulators (PAMs) of AMPA receptors, with substituents on the phenyl ring (e.g., fluoro, nitro) enhancing binding affinity. Preclinical studies require in vitro electrophysiology assays (e.g., patch-clamp) to validate target engagement .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity?
Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) enhances enantiomeric excess (ee). For instance, kinetic resolution during reductive amination with chiral ligands (e.g., (R)-DM-BINAP) achieves >95% ee. Monitoring via chiral HPLC (Chiralpak IA column) is essential .
Q. What challenges arise in interpreting NMR data due to dynamic isomerism or tautomerism?
Methodological Answer: The indane ring’s conformational flexibility leads to coalescence of NMR signals at room temperature. Variable-temperature NMR (VT-NMR) at −40°C to 120°C resolves diastereotopic protons, while 2D NOESY identifies spatial proximities between aromatic protons and the amine group .
Q. What regulatory considerations exist for handling this compound in research?
Methodological Answer: The compound is regulated under drug misuse laws in several jurisdictions (e.g., Singapore’s Misuse of Drugs Act) due to structural similarity to controlled substances like 2-aminoindane (2-AI). Researchers must obtain licenses for synthesis/storage and adhere to controlled substance disposal protocols. Legal derivatives (e.g., halogenated analogs) require prior regulatory approval .
Q. How do modifications to the phenyl ring or indane scaffold affect biological activity and selectivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents enhance electrophilicity, improving transaminase inhibition (e.g., 5-nitro analogs in enzyme assays) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce off-target binding to monoamine transporters. SAR studies require radioligand displacement assays (e.g., -citalopram for SERT) .
Q. What enzymatic assays are used to study the compound’s interactions with aminotransferases?
Methodological Answer: Colorimetric assays using 4-nitrobenzaldehyde as a chromogenic substrate quantify transaminase activity. For example, 5-nitro-2,3-dihydro-1H-inden-2-amine (a structural analog) acts as an amine donor, with reaction progress monitored at 405 nm. Kinetic parameters (, ) are derived via Michaelis-Menten plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
